18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione
Overview
Description
18-oxa-4-thia-2,8-diazatetracyclo[88003,8012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically begins with the preparation of a macrocyclic ligand, followed by cyclization reactions to form the tetracyclic structure. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .
Chemical Reactions Analysis
18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and protein folding. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione can be compared with other similar compounds, such as 18-thia-2,9-diazatetracyclo[9.7.0.0{3,9}.0{12,17}]octadeca-1(11),2,12(17)-trien-10-imine. While both compounds share a tetracyclic structure, they differ in their specific functional groups and chemical properties.
Properties
IUPAC Name |
18-oxa-4-thia-2,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),2,12,14,16-pentaene-9,11-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-11-8-4-1-2-5-9(8)19-12-10(11)13(18)16-6-3-7-20-14(16)15-12/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDBWLPHJIFMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=C(N=C2SC1)OC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.